Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-
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Overview
Description
Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl- is a complex organic compound that features a benzoylphenyl group, an imidazolylthio group, and a methylated acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoylphenyl Intermediate: The starting material, 2-aminobenzophenone, is reacted with acetic anhydride to form N-(2-benzoylphenyl)acetamide.
Introduction of the Imidazolylthio Group: The intermediate is then treated with 2-mercaptoimidazole under basic conditions to introduce the imidazolylthio group.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl- can undergo various chemical reactions, including:
Oxidation: The imidazolylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl- has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving its molecular targets.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylphenyl group may facilitate binding to hydrophobic pockets, while the imidazolylthio group can participate in hydrogen bonding or coordination with metal ions. The methylated acetamide moiety may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-benzoylphenyl)-N-methyl-:
Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-: Lacks the methyl group, which may affect its stability and bioavailability.
Uniqueness
Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl- is unique due to the presence of both the imidazolylthio group and the methylated acetamide moiety. This combination of functional groups provides a balance of reactivity, stability, and potential for diverse applications.
Properties
CAS No. |
128433-34-1 |
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Molecular Formula |
C19H17N3O2S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylsulfanyl)-N-methylacetamide |
InChI |
InChI=1S/C19H17N3O2S/c1-22(17(23)13-25-19-20-11-12-21-19)16-10-6-5-9-15(16)18(24)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,21) |
InChI Key |
MGHYAYRSORBFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C(=O)CSC3=NC=CN3 |
Origin of Product |
United States |
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